3-((2-chloro-9H-purin-6-yl)amino)propanoic acid
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Overview
Description
3-((2-chloro-9H-purin-6-yl)amino)propanoic acid is a chemical compound with the molecular formula C8H8ClN5O2 and a molecular weight of 241.63 g/mol This compound is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chloro-9H-purin-6-yl)amino)propanoic acid typically involves the reaction of 2-chloro-9H-purine with a suitable propanoic acid derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, filtration, and chromatography are often employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-((2-chloro-9H-purin-6-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
3-((2-chloro-9H-purin-6-yl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((2-chloro-9H-purin-6-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((2-chloro-9H-purin-6-yl)amino)propanoic acid is unique due to its specific structural features, such as the presence of a chlorine atom at the 2-position of the purine ring and the propanoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-[(2-chloro-7H-purin-6-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNPITSJNZARMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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